molecular formula C8H12N2S B1523906 1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine CAS No. 1303845-63-7

1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine

Cat. No.: B1523906
CAS No.: 1303845-63-7
M. Wt: 168.26 g/mol
InChI Key: HHEVRCYVGOMCCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine is a chemical compound that features a thiazole ring attached to a cyclobutanamine structure. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions.

    Cyclobutanamine Formation: The cyclobutanamine moiety can be prepared by the cyclization of a suitable precursor, such as a 1,4-dihalobutane, in the presence of a base.

    Coupling Reaction: The final step involves coupling the thiazole ring with the cyclobutanamine moiety.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups replace hydrogen atoms on the ring.

    Nucleophilic Addition: The amine group can participate in nucleophilic addition reactions with electrophiles, forming various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired products are formed.

Scientific Research Applications

1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme function by binding to the active site or alter receptor signaling pathways by interacting with receptor proteins . These interactions can lead to various biological effects, such as antimicrobial activity or modulation of cellular processes.

Comparison with Similar Compounds

1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine can be compared with other thiazole-containing compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4-methyl-1,3-thiazol-2-yl)cyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-6-5-11-7(10-6)8(9)3-2-4-8/h5H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEVRCYVGOMCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2(CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303845-63-7
Record name 1-(4-methyl-1,3-thiazol-2-yl)cyclobutan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine
Reactant of Route 2
1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine
Reactant of Route 3
1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine
Reactant of Route 4
1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine
Reactant of Route 5
1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine
Reactant of Route 6
1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.